molecular formula C11H14N2O B140249 1-(Propoxymethyl)benzimidazole CAS No. 154387-90-3

1-(Propoxymethyl)benzimidazole

Cat. No.: B140249
CAS No.: 154387-90-3
M. Wt: 190.24 g/mol
InChI Key: KWKWQPSQWIWTLX-UHFFFAOYSA-N
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Description

1-(Propoxymethyl)-1H-benzo[d]imidazole is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse range of applications in various fields, including medicinal chemistry, due to their biological activities such as antimicrobial, anticancer, and anti-inflammatory properties . The addition of a propoxymethyl group to the benzimidazole core can potentially enhance its chemical properties and biological activities.

Preparation Methods

The synthesis of 1-(Propoxymethyl)benzimidazole can be achieved through several methods. One common approach involves the reaction of 1H-benzo[d]imidazole with propoxymethyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial production methods for benzimidazole derivatives often involve multi-component reactions, such as the Debus–Radziszewski imidazole synthesis. This method uses a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine to form the imidazole ring . Modifications of this method can be applied to synthesize various substituted benzimidazoles, including this compound.

Chemical Reactions Analysis

1-(Propoxymethyl)-1H-benzo[d]imidazole undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(Propoxymethyl)benzimidazole involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit microbial enzymes, leading to antimicrobial activity . The exact molecular pathways involved depend on the specific biological context and the target organism.

Comparison with Similar Compounds

1-(Propoxymethyl)-1H-benzo[d]imidazole can be compared with other benzimidazole derivatives, such as:

The uniqueness of 1-(Propoxymethyl)benzimidazole lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to other benzimidazole derivatives.

Properties

CAS No.

154387-90-3

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

1-(propoxymethyl)benzimidazole

InChI

InChI=1S/C11H14N2O/c1-2-7-14-9-13-8-12-10-5-3-4-6-11(10)13/h3-6,8H,2,7,9H2,1H3

InChI Key

KWKWQPSQWIWTLX-UHFFFAOYSA-N

SMILES

CCCOCN1C=NC2=CC=CC=C21

Canonical SMILES

CCCOCN1C=NC2=CC=CC=C21

Synonyms

1H-Benzimidazole,1-(propoxymethyl)-(9CI)

Origin of Product

United States

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